[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
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Overview
Description
[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate: is a complex organic compound with a molecular formula of C20H24N2O11 and a molar mass of 468.41 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting with the protection of the hydroxyl groups on the sugar molecule. The process may include:
Acetylation: : Treating the starting sugar with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups.
Nitration: : Introducing the nitro group to the phenyl ring using nitric acid and sulfuric acid.
Coupling: : Reacting the acetylated and nitrated intermediates under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, ensuring precise control over reaction conditions to maintain product purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the nitro group to other functional groups.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing the nitro group with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as tin chloride or iron powder.
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed
Oxidation: : Formation of nitroso compounds or carboxylic acids.
Reduction: : Production of aniline derivatives.
Substitution: : Generation of various substituted phenyl compounds.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups may influence the compound's solubility and stability, affecting its biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of functional groups. Similar compounds include:
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-\u03B1-D-galactopyranoside: : Similar structure but different position of the nitro group.
2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside: : Similar functional groups but different sugar backbone.
These compounds share similarities in their core structures but differ in their functional group positioning and overall molecular architecture, leading to different chemical and biological properties.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANQNSOXWBEEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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